molecular formula C16H20ClN3O8 B11503575 Di-tert-butyl chloro(3,5-dinitropyridin-2-yl)propanedioate

Di-tert-butyl chloro(3,5-dinitropyridin-2-yl)propanedioate

Cat. No.: B11503575
M. Wt: 417.8 g/mol
InChI Key: UZWBKPJUMIQCOJ-UHFFFAOYSA-N
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Description

Di-tert-butyl chloro(3,5-dinitropyridin-2-yl)propanedioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes tert-butyl groups, a chloro substituent, and a dinitropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl chloro(3,5-dinitropyridin-2-yl)propanedioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dinitropyridine with tert-butyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to isolate the compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl chloro(3,5-dinitropyridin-2-yl)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., hydrogen gas, palladium catalyst), solvents (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Products with substituted nucleophiles replacing the chloro group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

Di-tert-butyl chloro(3,5-dinitropyridin-2-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to act as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Di-tert-butyl chloro(3,5-dinitropyridin-2-yl)propanedioate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitro groups can undergo reduction to form amines, which can further interact with biological molecules. The compound’s structure allows it to engage in various chemical pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares the tert-butyl groups and aromatic ring structure.

    Di-tert-butylchlorosilane: Contains tert-butyl groups and a chloro substituent.

    3,5-Di-tert-butylcatechol: Features tert-butyl groups and an aromatic ring with hydroxyl groups.

Uniqueness

Di-tert-butyl chloro(3,5-dinitropyridin-2-yl)propanedioate is unique due to its combination of tert-butyl groups, a chloro substituent, and a dinitropyridinyl moiety. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C16H20ClN3O8

Molecular Weight

417.8 g/mol

IUPAC Name

ditert-butyl 2-chloro-2-(3,5-dinitropyridin-2-yl)propanedioate

InChI

InChI=1S/C16H20ClN3O8/c1-14(2,3)27-12(21)16(17,13(22)28-15(4,5)6)11-10(20(25)26)7-9(8-18-11)19(23)24/h7-8H,1-6H3

InChI Key

UZWBKPJUMIQCOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-])(C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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